2-Oxononanoic acid chemical properties and structure
2-Oxononanoic acid chemical properties and structure
This guide details the chemical structure, synthesis, and biological properties of 2-Oxononanoic acid (CAS 13139-94-1).
Executive Summary
2-Oxononanoic acid (also known as
Critical Distinction: Researchers must distinguish this simple lipid intermediate from N-acetylneuraminic acid (sialic acid), which is systematically named as a substituted 2-oxononanoic acid derivative ((4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid). This guide focuses exclusively on the unsubstituted lipid chain
Part 1: Chemical & Physical Characterization
2-Oxononanoic acid exists in equilibrium between its keto and enol forms, though the keto form predominates in acidic solution. Its structure features a terminal methyl group, a lipophilic hexyl chain, and a polar
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-Oxononanoic acid | Synonyms: |
| CAS Number | 13139-94-1 | Distinct from 9-oxononanoic acid (CAS 2553-17-5) |
| Molecular Formula | ||
| Molecular Weight | 172.22 g/mol | |
| Physical State | Solid / Crystalline powder | Low melting point solid |
| Melting Point | 43–44 °C | Decomposes at higher temperatures |
| Solubility | Soluble in EtOH, DMSO, | Sparingly soluble in cold water; soluble in alkaline buffers |
| pKa | ~2.3 (Carboxyl) | Stronger acid than nonanoic acid due to |
| LogP | 2.7 (Predicted) | Lipophilic tail facilitates membrane interaction |
Structural Visualization
The following diagram illustrates the chemical structure and the keto-enol tautomerism relevant to its reactivity in aqueous solution.
Figure 1. Structural dynamics of 2-oxononanoic acid showing tautomerization and ionization states.
Part 2: Synthesis & Production Methodologies
Synthesis of 2-oxononanoic acid is achieved via two primary routes: Chemical Oxidation/Grignard (for bulk standards) and Enzymatic Chain Elongation (for metabolic studies).
Chemical Synthesis Protocol (Grignard Route)
This method is preferred for generating high-purity analytical standards.
-
Principle: Reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis.
-
Precursors: 1-Bromoheptane, Diethyl oxalate.
Step-by-Step Workflow:
-
Grignard Formation: React 1-bromoheptane (
) with Magnesium turnings in anhydrous diethyl ether to form Heptylmagnesium bromide ( ). -
Acylation: Add the Grignard reagent dropwise to an excess of Diethyl oxalate at -78°C.
-
Note: Excess oxalate prevents double addition (which would yield the tertiary alcohol).
-
-
Intermediate Isolation: The product is Ethyl 2-oxononanoate.
-
Hydrolysis: Saponify the ester using 1N NaOH at room temperature for 2 hours.
-
Acidification & Extraction: Acidify with HCl to pH 1.0 and extract with ethyl acetate. Recrystallize from hexane/ether to obtain the free acid.
Biosynthetic Pathway (MAM Elongation Cycle)
In plant biology (e.g., Arabidopsis), 2-oxononanoic acid is produced via the MAM (Methylthioalkylmalate synthase) pathway. This is a recursive cycle used to elongate methionine derivatives for glucosinolate synthesis.[1]
Figure 2.[2][1][3][4] The MAM-catalyzed chain elongation cycle producing 2-oxononanoic acid from shorter homologs.
Part 3: Biological Significance & Applications[2][10]
Metabolic Role[9]
-
Glucosinolate Precursor: 2-Oxononanoic acid is the direct precursor to nonyl glucosinolates (rare long-chain defense compounds in Brassicaceae). It undergoes transamination to form 2-aminononanoic acid before entering the core glucosinolate pathway.
-
Enzyme Specificity Probe: It is used to define the substrate specificity of Isopropylmalate synthase (IPMS) and MAM synthases . The C9 chain length represents a "limit" for many elongation enzymes, making it a valuable tool for studying active site steric constraints.
Pharmaceutical & Industrial Relevance
-
Biocatalysis: Used as a substrate for Aldolases (e.g., HpaI class) to synthesize chiral
-hydroxy- -keto acids. -
Biomarker Potential: Detection of elevated medium-chain
-keto acids can indicate defects in branched-chain amino acid metabolism or fatty acid oxidation disorders (though less common than C5/C6 markers).
Part 4: Analytical Profiling & Safety
Spectroscopic Identification
To validate the synthesis of 2-oxononanoic acid, compare experimental data against these predicted parameters:
-
-NMR (400 MHz,
):-
0.88 (t, 3H, Terminal
) -
1.25–1.35 (m, 8H, Bulk
chain) -
1.65 (m, 2H,
-methylene) -
2.95 (t, 2H,
-methylene adjacent to ketone) -
Note: The triplet at ~2.95 ppm is diagnostic for the
-keto position.
-
0.88 (t, 3H, Terminal
-
Mass Spectrometry (ESI-):
-
[M-H]-: m/z 171.1
-
Fragmentation: Loss of
(44 Da) to yield m/z 127.1 is characteristic of -keto acids.
-
Handling & Stability
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen). Alpha-keto acids are prone to spontaneous decarboxylation and oxidation at room temperature.
-
Safety (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precaution: Handle in a fume hood; avoid contact with strong oxidizing agents.
-
References
-
PubChem. (n.d.).[5] 2-Oxononanoic acid (CID 259793). National Library of Medicine. Retrieved from [Link]
-
Textor, S., et al. (2007).[1] MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis. Plant Physiology, 144(1), 60–71. Retrieved from [Link]
-
de Kraker, J. W., & Gershenzon, J. (2011). From Amino Acid to Glucosinolate Biosynthesis: Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis. The Plant Cell, 23(1), 38–53. Retrieved from [Link]
-
Wang, Y., et al. (2021). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. Journal of Biological Chemistry, 297(4). Retrieved from [Link]
-
LipidBank. (n.d.). Fatty Acid Database: 2-Oxononanoic acid. Retrieved from [Link]
